molecular formula C22H8Cl4I4O5 B040718 Rose bengal,methyl ester CAS No. 115546-28-6

Rose bengal,methyl ester

Cat. No.: B040718
CAS No.: 115546-28-6
M. Wt: 1001.7 g/mol
InChI Key: NZROOYRYVRPQAF-UHFFFAOYSA-N
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Description

Rose bengal, methyl ester is a derivative of the organic dye Rose bengal. It is known for its vibrant pink color and is widely used in various scientific and industrial applications. This compound is particularly notable for its role as a photosensitizer in photodynamic therapy and as a catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rose bengal, methyl ester can be synthesized through the esterification of Rose bengal with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of Rose bengal, methyl ester involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality Rose bengal, methyl ester.

Chemical Reactions Analysis

Types of Reactions

Rose bengal, methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

Rose bengal, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including photoredox catalysis.

    Biology: It serves as a staining agent for biological tissues and cells.

    Medicine: It is employed in photodynamic therapy for the treatment of cancer and bacterial infections.

    Industry: It is used in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of Rose bengal, methyl ester involves its role as a photosensitizer. Upon exposure to light, it generates reactive oxygen species, such as singlet oxygen, which can induce cell damage and death. This property is exploited in photodynamic therapy to target and destroy cancer cells and bacteria.

Comparison with Similar Compounds

Similar Compounds

    Eosin Y: Another photosensitizer used in photodynamic therapy.

    Fluorescein: A dye used in various staining applications.

    Methylene blue: A photosensitizer and dye with similar applications.

Uniqueness

Rose bengal, methyl ester is unique due to its high efficiency as a photosensitizer and its versatility in various chemical reactions. Its ability to generate reactive oxygen species under light exposure makes it particularly valuable in medical and industrial applications.

Properties

IUPAC Name

4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3',6'-dimethoxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H8Cl4I4O5/c1-32-19-7(27)3-5-17(15(19)29)34-18-6(4-8(28)20(33-2)16(18)30)22(5)10-9(21(31)35-22)11(23)13(25)14(26)12(10)24/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZROOYRYVRPQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)OC)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H8Cl4I4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1001.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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